![molecular formula C10H13ClN2 B3010334 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride CAS No. 2059975-79-8](/img/structure/B3010334.png)
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is a chemical compound that has been studied for its potential applications in neuroimaging and medical diagnostics. It is related to compounds that exhibit affinity towards the serotonin transporter, which is a target for various neurological studies and potential treatments.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a synthetic route for 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, a compound with a similar structure, was reported to be efficient and facile, providing higher chemical yields of the desired product . Another study investigated the synthesis of 3-methylamino-1-benzyl alcohol, which shares a part of the structure with the compound of interest. This synthesis involved a Mannich reaction followed by a reduction process, yielding the final product with a total yield of 45.3% .
Molecular Structure Analysis
While the exact molecular structure analysis of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride is not provided, related compounds have been characterized using various techniques. For example, single crystal X-ray studies have been used to determine the crystal structure of a novel compound, revealing intermolecular hydrogen bonds and crystallization in the monoclinic system . Such studies are crucial for understanding the molecular geometry and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored, with studies detailing the synthesis and subsequent reactions of benzimidazole derivatives . These reactions include the formation of various derivatives through interactions with different reagents, showcasing the versatility of the benzimidazole moiety in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride are not directly discussed in the provided papers. However, the properties of structurally related compounds can give insights into its behavior. For example, the solubility, crystallization behavior, and intermolecular interactions within the crystal structure of a related compound were analyzed using Hirshfeld surfaces computational method . These properties are important for the practical handling and application of the compound in various fields.
Scientific Research Applications
Isotope Technique in Pharmacokinetics
The stable isotope technique has been used in the study of nicardipine hydrochloride, a drug with a similar structure to 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride. This technique helps in understanding the metabolic pathways and the rate-limiting steps of drug elimination in the liver (Higuchi & Shiobara, 1980).
Chemical Synthesis and Transformation
The synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates using 2-(methylamino)benzonitrile was demonstrated, highlighting its use in creating complex organic molecules (Kobayashi et al., 1997).
Neuroleptic Activity Research
Research into benzamides, which are structurally similar to 3-[2-(Methylamino)ethyl]benzonitrile hydrochloride, has shown that modifications to the structure can significantly enhance neuroleptic activity. This has implications for the development of potent drugs with fewer side effects in the treatment of psychosis (Iwanami et al., 1981).
Catalysis in Chemical Reactions
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride has potential applications in catalysis, as shown by studies involving the cyclotrimerization of benzonitrile and the structure of amino lithium imides (Davies et al., 1997).
Analytical Chemistry
The compound has been used in the development of specific methodologies for determining drug levels in plasma, which is crucial for understanding pharmacokinetics and drug metabolism (Higuchi & Kawamura, 1981).
properties
IUPAC Name |
3-[2-(methylamino)ethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12-6-5-9-3-2-4-10(7-9)8-11;/h2-4,7,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXSGNONOUVVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Methylamino)ethyl]benzonitrile hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.